

# Application Note: Quantification of Dihydromyricetin using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: Dihydromyricetin

Cat. No.: B1665482

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## Abstract

This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Dihydromyricetin** (DHM). The described method is applicable for the determination of DHM in various matrices, including plant extracts and biological fluids. This document offers comprehensive experimental protocols, method validation parameters, and data presentation guidelines to assist researchers, scientists, and drug development professionals in accurately quantifying this bioactive flavonoid.

## Introduction

**Dihydromyricetin** (DHM), also known as ampelopsin, is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as *Ampelopsis grossedentata* (vine tea).<sup>[1][2][3]</sup> DHM has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As research into the therapeutic potential of DHM progresses, robust and reliable analytical methods for its quantification are crucial for quality control, pharmacokinetic studies, and formulation development. HPLC coupled with UV detection is a widely used technique for the analysis of flavonoids due to its simplicity, sensitivity, and specificity.<sup>[2]</sup> This application note presents a validated HPLC method for the quantification of DHM.

## HPLC Method Parameters

A summary of established HPLC conditions for the quantification of **Dihydromyricetin** is presented in Table 1. These parameters can be adapted based on the specific instrumentation and sample matrix.

Table 1: HPLC Chromatographic Conditions for **Dihydromyricetin** Analysis

Parameter	Condition 1	Condition 2
HPLC System	Agilent 1260 HPLC or equivalent	Hitachi D-7000 with L-7100 pump and L-7455 detector or equivalent
Column	Reversed-phase C18	Reversed-phase C18
Mobile Phase	Methanol: 0.1% Phosphoric Acid in Water (35:65, v/v)[4]	Acetonitrile: 0.04% Phosphoric Acid in Water (Gradient)[5]
Flow Rate	1.0 mL/min[4]	1.0 mL/min[5]
Column Temperature	40°C[4]	Ambient
Detection Wavelength	290 nm[4]	290 nm[5]
Injection Volume	10 µL[4]	Not Specified
Run Time	Approximately 10 minutes	Dependent on gradient program
Retention Time	~6.9 minutes[4]	Not Specified

## Method Validation

The analytical method was validated according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters for **Dihydromyricetin** Quantification

Parameter	Result
Linearity Range	0.247 - 4.114 µg/mL[5]
Correlation Coefficient (r <sup>2</sup> )	> 0.999[4]
Limit of Detection (LOD)	21.600 ng/mL (in plasma)[5]
Limit of Quantification (LOQ)	0.247 µg/mL (in plasma)[5]
Precision (RSD)	Intra-day: < 4.9%; Inter-day: < 6.2%[5]
Accuracy (Recovery)	92.0% (in plasma)[5]

## Experimental Protocols

The following section provides detailed protocols for the preparation of standards and samples for the HPLC analysis of **Dihydromyricetin**.

### 4.1. Preparation of Standard Solutions

- **Primary Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **Dihydromyricetin** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
- **Calibration Curve:** Inject each working standard solution into the HPLC system and record the corresponding peak area. Plot a calibration curve of peak area versus concentration and determine the linearity by calculating the correlation coefficient (r<sup>2</sup>).

### 4.2. Sample Preparation

#### 4.2.1. Plant Material (e.g., Ampelopsis grossedentata leaves)

- **Drying and Grinding:** Dry the plant material at a controlled temperature (e.g., 60°C) to a constant weight and then grind it into a fine powder.
- **Extraction:**

- Accurately weigh a specific amount of the powdered plant material (e.g., 1 g).
- Add a suitable extraction solvent, such as a methanol-water mixture.
- Employ an appropriate extraction technique, such as ultrasonication or reflux extraction, for a defined period. For instance, ultrasonic extraction can be performed at room temperature for 40 minutes.
- Filtration and Dilution:
  - Centrifuge the extract to pellet the solid material.
  - Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
  - If necessary, dilute the sample with the mobile phase to bring the **Dihydromyricetin** concentration within the linear range of the calibration curve.

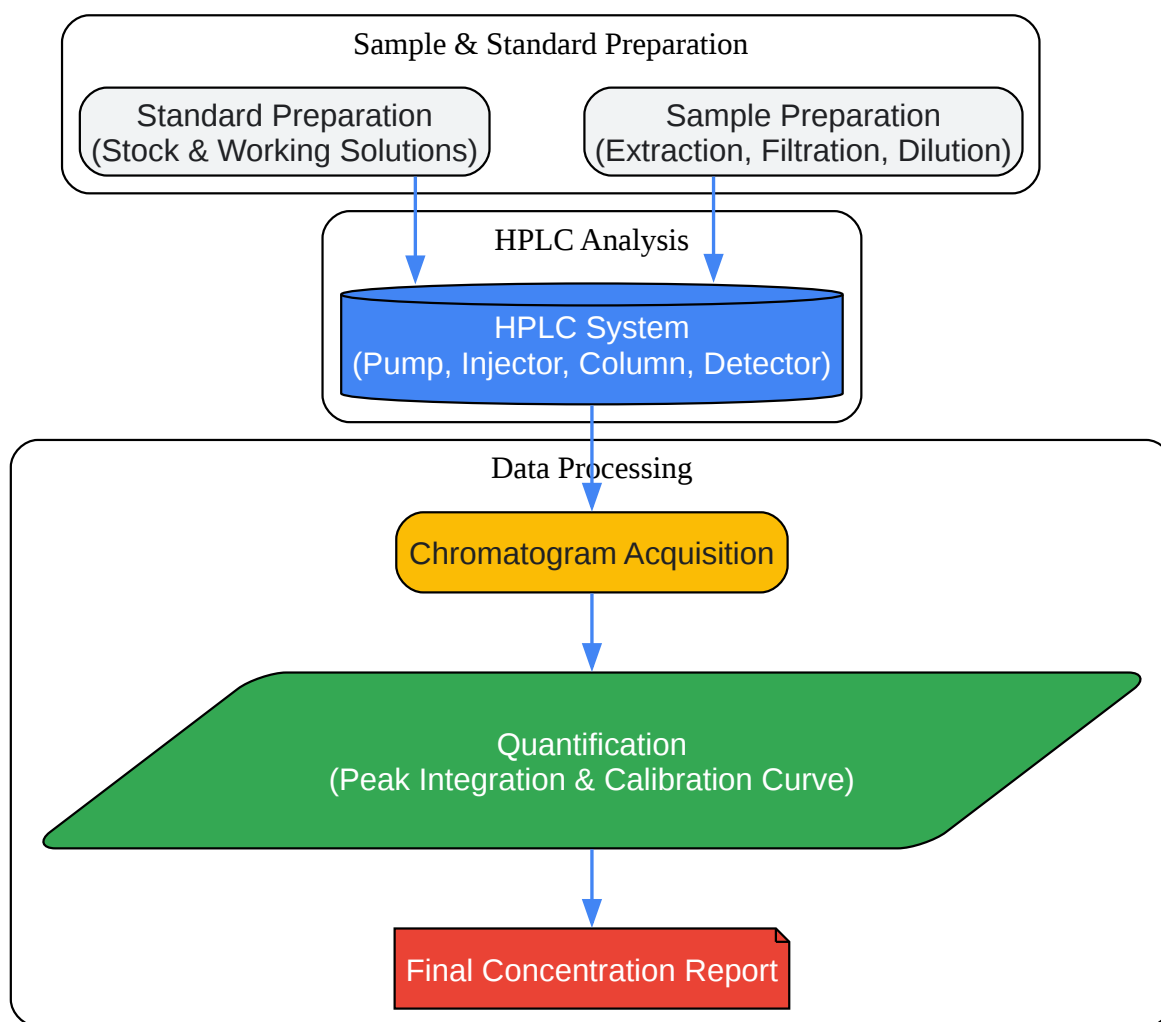
#### 4.2.2. Biological Matrix (e.g., Rat Plasma)

- Protein Precipitation:
  - To a known volume of plasma (e.g., 200 µL), add a protein precipitating agent like methanol or acetonitrile in a specific ratio (e.g., 1:3, plasma:acetonitrile).
- Extraction:
  - Alternatively, for liquid-liquid extraction, acidify the plasma sample with phosphoric acid and extract with an organic solvent like ethyl acetate.<sup>[5]</sup>
- Centrifugation and Evaporation:
  - Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube and evaporate the solvent under a gentle stream of nitrogen.
- Reconstitution and Filtration:

- Reconstitute the dried residue in a specific volume of the mobile phase.
- Filter the reconstituted sample through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.

## Experimental Workflow and Diagrams

The general workflow for the HPLC quantification of **Dihydromyricetin** is illustrated below.



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Caption: Workflow for **Dihydromyricetin** Quantification by HPLC.

## Conclusion

The HPLC method described in this application note is demonstrated to be a reliable and robust technique for the quantification of **Dihydromyricetin** in various samples. The provided protocols and validation data support its application in quality control, pharmacokinetic analysis, and other research areas requiring accurate determination of this bioactive compound.

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